AM-8123

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

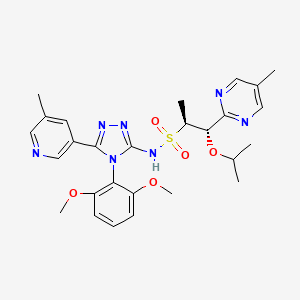

C27H33N7O5S |

|---|---|

Molecular Weight |

567.7 g/mol |

IUPAC Name |

(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide |

InChI |

InChI=1S/C27H33N7O5S/c1-16(2)39-24(25-29-13-18(4)14-30-25)19(5)40(35,36)33-27-32-31-26(20-11-17(3)12-28-15-20)34(27)23-21(37-6)9-8-10-22(23)38-7/h8-16,19,24H,1-7H3,(H,32,33)/t19-,24+/m0/s1 |

InChI Key |

RKKBDGLXAWMONW-YADARESESA-N |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@H](C4=NC=C(C=N4)C)OC(C)C |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

AM-8123: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor with significant therapeutic potential in cardiovascular diseases.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the Apelinergic System and this compound

The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands (e.g., apelin, ELA/toddler), is a critical regulator of cardiovascular homeostasis.[4][5] It plays a pivotal role in modulating vascular tone, cardiac contractility, and fluid balance.[4] Dysregulation of this system is implicated in the pathophysiology of heart failure and hypertension.[4][5] this compound is an orally active, non-peptidic agonist of the APJ receptor developed to overcome the therapeutic limitations of native apelin, such as its short half-life.[2][6][7]

Molecular Mechanism of Action

This compound functions as a selective agonist at the apelin receptor.[1] Its mechanism is characterized by its ability to mimic the C-terminal portion of the endogenous ligand apelin-13, thereby activating the receptor.[3][8]

Receptor Binding and Activation

This compound binds to the human APJ receptor with low nanomolar affinity.[7] Molecular modeling suggests that this compound acts as a mimetic of the C-terminal end of apelin-13 through key interactions within the receptor's binding pocket:

-

Region 1: The methylpyrimidine ring of this compound inserts into a subpocket, mimicking the side chain of Met11 in apelin-13.[8]

-

Region 2: The sulfonamide and triazole groups interact with key residues, analogous to the carbonyl group of Met11 and the carboxyl group of Phe13 in apelin-13.[8]

-

Region 3: The dimethoxyphenyl group mimics the phenyl ring of Phe13 in apelin-13.[8]

This binding event triggers a conformational change in the APJ receptor, initiating downstream signaling.

Quantitative Pharmacology

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value | Species |

| Forskolin-stimulated cAMP Production Inhibition | pEC50 | 9.44 | Human |

| Gα Protein Activation (GTPγS Binding) | pEC50 | 8.95 | Human |

| ERK Phosphorylation | log EC50 | -9.30 ± 0.09 | CHO cells overexpressing hAPJ |

| AKT Phosphorylation | log EC50 | -8.98 ± 0.07 | CHO cells overexpressing hAPJ |

Data sourced from ProbeChem and JCI Insight.[8][9]

Table 2: Comparative In Vitro Potency of Apelin Receptor Agonists

| Compound | Assay | Parameter | Value |

| This compound | ERK Phosphorylation | log EC50 | -9.30 ± 0.09 |

| pyr-apelin-13 | ERK Phosphorylation | log EC50 | -8.06 ± 0.15 |

| This compound | AKT Phosphorylation | log EC50 | -8.98 ± 0.07 |

| pyr-apelin-13 | AKT Phosphorylation | log EC50 | -7.67 ± 0.05 |

| AMG 986 (Azelaprag) | Forskolin-stimulated cAMP Production Inhibition | pEC50 | 9.64 |

| AMG 986 (Azelaprag) | Gα Protein Activation (GTPγS Binding) | pEC50 | 9.54 |

Data sourced from JCI Insight and ProbeChem.[8][9]

Downstream Signaling Pathways

This compound is a balanced agonist, activating both G-protein dependent and β-arrestin mediated signaling pathways.[8]

G-Protein Signaling

Upon activation by this compound, the APJ receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7][9] This G-protein activation is a key component of its mechanism.[6][7][9]

β-Arrestin Recruitment and Receptor Internalization

This compound induces the recruitment of β-arrestin to the APJ receptor.[8] Treatment of APJ-expressing cells with 100 nM this compound leads to a rapid translocation of β-arrestin from the cytoplasm to the plasma membrane.[7][8] Subsequently, the APJ/β-arrestin complexes internalize into the cytosol, forming intracellular vesicles within 30 minutes.[8]

Kinase-Related Signaling Pathways

Activation of the APJ receptor by this compound also stimulates kinase-related signaling pathways, notably the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways.[4][8] Chronic administration of this compound in vivo has been shown to increase ERK phosphorylation and show a trend towards increased AKT phosphorylation in left ventricular cardiac tissue.[2][4][8][10] Both this compound and the endogenous ligand pyr-apelin-13 have been shown to induce ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production.

Methodology:

-

Cells expressing the human apelin receptor are seeded in appropriate assay plates and cultured.

-

The cells are then treated with varying concentrations of this compound.

-

Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

The concentration-response curve is plotted, and the pEC50 value is calculated.

GTPγS Binding Assay

Objective: To measure the activation of Gα proteins by the APJ receptor upon stimulation with this compound.

Methodology:

-

Cell membranes expressing the human APJ receptor are prepared.

-

The membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Upon receptor activation, the associated Gα subunit exchanges GDP for [35S]GTPγS.

-

The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration-response curve is generated, and the pEC50 value is determined.

β-Arrestin Recruitment Assay

Objective: To visualize and quantify the recruitment of β-arrestin to the APJ receptor following agonist stimulation.

Methodology:

-

U2OS cells stably expressing C-terminal GFP-tagged β-arrestin are transiently transfected with a hemagglutinin (HA)-tagged APJ receptor using a BacMam system.[8]

-

The cells are treated with this compound (e.g., 100 nM).[8]

-

The translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane is monitored over time using confocal microscopy.

-

The APJ receptor can be visualized by staining with an Alexa Fluor 594-conjugated anti-HA antibody.[8]

-

Dose-dependent recruitment can be quantified using assays like PathHunter® β-arrestin recruitment assay.

In Vivo Pharmacology and Therapeutic Implications

In preclinical models of heart failure, this compound has demonstrated beneficial cardiovascular effects. Chronic oral administration of this compound in a rat model of myocardial infarction resulted in a sustained improvement in systolic function.[7][11] Furthermore, it has been shown to reduce myocardial collagen content, suggesting anti-fibrotic effects.[5][11][12] These findings highlight the potential of this compound as a therapeutic agent for heart failure.[1][12]

Conclusion

This compound is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor. Its mechanism of action involves mimicking the endogenous ligand apelin-13 to activate the APJ receptor, leading to the inhibition of cAMP production, recruitment of β-arrestin, and activation of pro-survival kinase signaling pathways such as ERK and AKT. The comprehensive data presented in this guide underscore the well-characterized mechanism of this compound and support its further investigation as a potential therapeutic for cardiovascular diseases, particularly heart failure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. probechem.com [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

AM-8123: A Technical Guide to a Novel Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-8123, a potent and orally active small-molecule agonist of the apelin receptor (APJ). The apelin system is a critical regulator of cardiovascular homeostasis, and its modulation presents a promising therapeutic avenue for conditions such as heart failure. This document details the function, signaling pathways, and experimental characterization of this compound, offering valuable insights for researchers in cardiovascular pharmacology and drug discovery.

Core Functional Characteristics

This compound acts as a functional agonist at the human apelin receptor, mimicking the effects of the endogenous ligand, apelin-13. Its mechanism of action involves the activation of canonical G protein-coupled receptor (GPCR) signaling cascades, leading to downstream cellular responses.

Quantitative In Vitro Activity

The potency and efficacy of this compound have been characterized through various in vitro functional assays. The following table summarizes the key quantitative data, providing a comparative perspective with the endogenous ligand, pyr-apelin-13.

| Assay | Parameter | This compound | pyr-apelin-13 | Reference |

| cAMP Inhibition | log EC50 (M) | -9.44 ± 0.04 | -9.93 ± 0.03 | [1] |

| GTPγS Binding | log EC50 (M) | -8.95 ± 0.05 | -8.10 ± 0.05 | [1] |

| β-Arrestin Recruitment | log EC50 (M) | -9.45 ± 0.08 | -8.96 ± 0.03 | [1] |

| ERK Phosphorylation | log EC50 (M) | -9.30 ± 0.09 | -8.06 ± 0.15 | [2] |

| AKT Phosphorylation | log EC50 (M) | -8.98 ± 0.07 | -7.67 ± 0.05 | [2] |

Signaling Pathways Activated by this compound

Activation of the apelin receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects observed with this compound administration.

G Protein-Dependent Signaling

Upon binding of this compound, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This is a hallmark of apelin receptor activation. Concurrently, G protein activation is confirmed by the promotion of GTPγS binding.[3]

β-Arrestin Recruitment and Receptor Internalization

This compound induces the recruitment of β-arrestin to the apelin receptor.[2] This interaction is a key step in GPCR desensitization and internalization, and can also initiate G protein-independent signaling. Treatment of cells expressing the apelin receptor with this compound leads to the rapid translocation of β-arrestin from the cytoplasm to the plasma membrane and subsequent internalization of the receptor-β-arrestin complex.[2]

Downstream Kinase Activation

The signaling cascade initiated by this compound extends to the activation of downstream protein kinases, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).[4] Phosphorylation of these kinases is a critical step in mediating the cellular effects of apelin receptor activation, such as cell survival and proliferation.

Experimental Protocols

This section outlines the general methodologies employed to characterize the function of this compound.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP.

Workflow:

Protocol:

-

Cell Seeding: Plate cells stably expressing the human apelin receptor in a suitable multi-well plate and culture overnight.

-

Compound Treatment: Pre-incubate cells with various concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the apelin receptor.

-

Assay Buffer: Prepare an assay buffer containing GDP to allow for nucleotide exchange upon receptor activation.

-

Reaction Mixture: In a multi-well plate, combine the cell membranes, various concentrations of this compound, and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C to allow for receptor activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, often using a technology like the PathHunter® assay.

Protocol:

-

Cell Seeding: Use a cell line co-expressing the apelin receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes).

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Signal Measurement: After a further incubation period, measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate a concentration-response curve and determine the EC50.

ERK and AKT Phosphorylation Assay (Western Blotting)

This method detects the phosphorylation status of ERK and AKT as a measure of downstream signaling activation.

Protocol:

-

Cell Culture and Starvation: Culture cells expressing the apelin receptor and then serum-starve them to reduce basal kinase activity.

-

Agonist Stimulation: Treat the cells with different concentrations of this compound for a specific duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in phosphorylation.

In Vivo Cardiovascular Function

Intravenous administration of this compound in animal models of myocardial infarction has been shown to improve cardiovascular function.[4] Specifically, this compound infusion leads to an increase in ejection fraction (EF), stroke volume (SV), and the maximal rate of pressure development (dP/dt max) with minimal changes in heart rate.[4] Furthermore, chronic oral administration of this compound has demonstrated sustained improvements in systolic function.[4]

Conclusion

This compound is a potent and orally bioavailable apelin receptor agonist with a well-characterized in vitro and in vivo pharmacological profile. It activates canonical Gαi- and β-arrestin-mediated signaling pathways, leading to the modulation of downstream kinases and improvements in cardiovascular function in preclinical models. This technical guide provides a foundational understanding of this compound's function and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community engaged in cardiovascular drug discovery and development.

References

AM-8123: A Technical Guide for Researchers

An In-depth Review of the Potent and Orally Bioavailable Apelin Receptor Agonist

Introduction

AM-8123 is a selective, orally active, small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor.[1] It is under investigation as a potential therapeutic agent for cardiovascular diseases, particularly heart failure.[1][2] The apelin/APJ system is known to counteract the effects of angiotensin II, reduce ischemic injury, and play a role in cardiovascular homeostasis.[3] While the endogenous ligand, apelin, has shown promise in improving cardiac function, its short half-life limits its therapeutic utility.[4] this compound was developed to overcome this limitation, offering a more favorable pharmacokinetic profile.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action

This compound acts as a potent agonist at the apelin receptor (APJ).[6] Upon binding, it triggers a cascade of intracellular signaling events that are characteristic of APJ activation. The primary mechanism involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Concurrently, this compound promotes the binding of GTPγS to Gα proteins, indicating G-protein activation.[6]

Furthermore, this compound induces the recruitment of β-arrestin to the APJ receptor.[6] This interaction leads to receptor internalization and is also implicated in initiating G-protein-independent signaling pathways.[6] Downstream of these initial events, this compound has been shown to stimulate the phosphorylation of key signaling molecules, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and proliferation.[3][6]

Quantitative In Vitro Data

The following tables summarize the in vitro potency and efficacy of this compound in various functional assays compared to the endogenous ligand, pyr-apelin-13.

Table 1: In Vitro Potency of this compound in Cellular Assays

| Assay | Parameter | This compound | pyr-apelin-13 |

| cAMP Inhibition | pEC50 | 9.44[7] | |

| Gα Protein Activation (GTPγS Binding) | pEC50 | 8.95[7] | |

| β-Arrestin Recruitment | log EC50 | -9.45 ± 0.08[5] | -8.96 ± 0.03[5] |

| ERK Phosphorylation | log EC50 | -9.30 ± 0.09[5] | -8.06 ± 0.15[5] |

| AKT Phosphorylation | log EC50 | -8.98 ± 0.07[5] | -7.67 ± 0.05[5] |

Quantitative In Vivo and Pharmacokinetic Data

This compound has demonstrated improved cardiovascular function in animal models and exhibits a favorable pharmacokinetic profile compared to endogenous apelin peptides.

Table 2: In Vivo Efficacy of this compound in a Rat Myocardial Infarction Model

| Parameter | Treatment | Result |

| Systolic Function | This compound (100 mg/kg, p.o.) | Sustained improvement[6] |

| End-Diastolic Volume (EDV) | This compound (100 mg/kg, p.o.) | Decreased[6] |

| End-Systolic Volume (ESV) | This compound (100 mg/kg, p.o.) | Decreased[6] |

| Cardiovascular Function | This compound (0.035, 0.09, 0.9, and 9 mg/kg, i.v.) | Improved[6] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Bioavailability | Terminal Half-life | Clearance |

| Rat | i.v. | - | 3.2 hours[5] | Moderate[5] |

| Rat | p.o. | Appreciably greater than pyr-apelin-13[6] | - | - |

| Dog | i.v. | - | 2.39 hours[5] | Low[5] |

| Dog | p.o. | Appreciably greater than pyr-apelin-13[6] | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Inhibition Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the apelin receptor.

-

Cell Culture: Culture human APJ-overexpressing cells in appropriate media and conditions.

-

Cell Plating: Seed cells into 384-well plates at a density of 2,500 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds.

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Add 5 µL of compound dilutions to the wells.

-

Add 5 µL of forskolin solution (final concentration of 3 µM).

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to determine pEC50 values.

GTPγS Binding Assay

This protocol outlines a scintillation proximity assay (SPA) to measure the binding of [35S]GTPγS to cell membranes expressing the apelin receptor.

-

Membrane Preparation: Prepare cell membranes from human APJ-overexpressing cells.

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare a solution of [35S]GTPγS (final concentration ~0.5 nM).

-

Prepare a solution of GDP (final concentration 10 µM).

-

Prepare a slurry of Wheat Germ Agglutinin (WGA) SPA beads.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, cell membranes (10 µ g/well ), GDP, [35S]GTPγS, and compound dilutions.

-

Incubate for 60 minutes at room temperature with gentle shaking.

-

Add WGA SPA beads (1 mg/well).

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition: Centrifuge the plates and count using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate pEC50 values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes the use of the PathHunter® β-Arrestin assay to measure the recruitment of β-arrestin to the apelin receptor.

-

Cell Plating: Plate PathHunter® APJ-expressing cells in a 384-well white, clear-bottom plate at 5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Add 5 µL of compound dilutions to the cells.

-

Incubate for 90 minutes at 37°C.

-

Equilibrate the plate to room temperature.

-

Add 12 µL of PathHunter® Detection Reagent.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data and calculate log EC50 values.

ERK and AKT Phosphorylation (Western Blot)

This protocol details the detection of ERK and AKT phosphorylation in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture CHO cells overexpressing human APJ.

-

Starve cells in serum-free media for 4 hours.

-

Treat cells with various concentrations of this compound for 5 minutes.

-

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Rat Myocardial Infarction Model (LAD Ligation)

This protocol describes the induction of myocardial infarction in rats via permanent ligation of the left anterior descending (LAD) coronary artery.

-

Animal Preparation: Anesthetize male Sprague-Dawley rats and intubate for mechanical ventilation.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery.

-

Ligate the LAD artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

-

-

Post-operative Care: Close the chest incision in layers and provide post-operative analgesia and monitoring.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points.

-

Functional Assessment: Evaluate cardiac function using echocardiography or invasive hemodynamic measurements at specified time points post-MI.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling cascade via the APJ receptor.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Video: Acute Myocardial Infarction in Rats [jove.com]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]

- 6. revvity.com [revvity.com]

- 7. cosmobio.co.jp [cosmobio.co.jp]

AM-8123: A Novel Apelin Receptor Agonist for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is an orally active, small-molecule agonist of the apelin receptor (APJ), a key regulator of the cardiovascular system.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects in preclinical cardiovascular models, and detailed experimental protocols for its investigation. The information presented is intended to support further research and development of this compound as a potential therapeutic for cardiovascular diseases, particularly heart failure.[2]

Core Mechanism of Action

This compound functions as a potent agonist at the apelin receptor (APJ), a G-protein coupled receptor. Its binding to APJ initiates a cascade of intracellular signaling events that are central to its cardiovascular effects.

Signaling Pathways

Activation of the APJ receptor by this compound leads to the engagement of multiple downstream signaling pathways, primarily through Gα protein activation. This results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, this compound promotes the phosphorylation of key downstream kinases, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), which are critically involved in cell survival, growth, and function.[1][3] The activation of these pathways is believed to mediate the beneficial effects of this compound on cardiac function. Additionally, this compound has been shown to induce β-arrestin translocation from the cytoplasm to the plasma membrane in cells expressing the APJ receptor.[1]

Cardiovascular Effects and Preclinical Data

In vivo studies in rodent models have demonstrated the potential of this compound to improve cardiovascular function, particularly in the context of heart failure.

In Vivo Efficacy

Intravenous administration of this compound in a rat model of myocardial infarction resulted in a significant improvement in several markers of cardiac function.[1] Notably, there was an increase in ejection fraction (EF), stroke volume (SV), and the maximum rate of pressure development in the left ventricle (dP/dt max), all indicative of enhanced cardiac contractility.[1] These beneficial effects were observed at submicromolar unbound plasma concentrations with minimal impact on heart rate.[1] Furthermore, chronic oral administration of this compound in a rat model of heart failure led to sustained improvements in systolic function and a reduction in both end-diastolic volume (EDV) and end-systolic volume (ESV).[1]

| Parameter | Effect | Model | Administration | Reference |

| Ejection Fraction (EF) | Increased | Rat Myocardial Infarction | Intravenous | [1] |

| Stroke Volume (SV) | Increased | Rat Myocardial Infarction | Intravenous | [1] |

| dP/dt max | Increased | Rat Myocardial Infarction | Intravenous | [1] |

| Heart Rate (HR) | Minimal Change | Rat Myocardial Infarction | Intravenous | [1] |

| Systolic Function | Sustained Improvement | Rat Heart Failure | Oral | [1] |

| End-Diastolic Volume (EDV) | Decreased | Rat Heart Failure | Oral | [1] |

| End-Systolic Volume (ESV) | Decreased | Rat Heart Failure | Oral | [1] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Production Assay

This assay quantifies the inhibition of forskolin-stimulated cAMP production by this compound.

References

AM-8123 G Protein-Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular function and other physiological processes.[1][2][3] This technical guide provides an in-depth overview of the signaling mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways and associated experimental workflows. This compound mimics the C-terminal portion of the endogenous ligand apelin-13 and demonstrates favorable drug-like properties, making it a valuable tool for research and a potential therapeutic candidate for conditions such as heart failure.[4][5]

Introduction to this compound and the Apelin Receptor

The apelin receptor, APJ, is a class A GPCR that, upon activation, modulates a variety of physiological responses, including cardiac contractility, vascular tone, and fluid homeostasis.[6] this compound has emerged as a selective agonist for this receptor, offering a longer half-life and improved pharmacokinetic profile compared to the endogenous apelin peptides.[4] Its mechanism of action involves the activation of G protein-dependent and independent signaling pathways, leading to downstream cellular effects.

Quantitative Analysis of this compound Activity

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy across different signaling endpoints.

Table 1: Receptor Binding and G Protein Activation

| Parameter | Value | Assay System |

| Binding Affinity (Ki) | Low Nanomolar | Radioligand binding assay with ³H-AM-8123 in cells expressing hAPJ |

| GTPγS Binding (logEC50) | -8.95 ± 0.05 | GTPγS binding assay in hAPJ-overexpressing cells |

| GTPγS Binding (pEC50) | 8.95 | GTPγS binding assay |

Note: While a specific Ki value has not been definitively reported, studies confirm a low nanomolar affinity for the human APJ receptor.[6][7]

Table 2: Second Messenger and Downstream Signaling

| Parameter | Value | Assay System |

| cAMP Inhibition (logEC50) | -9.44 ± 0.04 | Forskolin-stimulated cAMP assay in hAPJ-overexpressing cells |

| cAMP Inhibition (pEC50) | 9.44 | Forskolin-stimulated cAMP assay |

| β-Arrestin Recruitment (logEC50) | -9.45 ± 0.08 | PathHunter β-arrestin assay in hAPJ-overexpressing cells |

| Receptor Internalization (logEC50) | -9.4 ± 0.03 | PathHunter internalization assay in U2OS cells overexpressing hAPJ |

| ERK Phosphorylation (logEC50) | -9.30 ± 0.09 | HTRF assay in CHO cells overexpressing hAPJ |

| AKT Phosphorylation (logEC50) | -8.98 ± 0.07 | HTRF assay in CHO cells overexpressing hAPJ |

Signaling Pathways of this compound

Upon binding to the apelin receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Concurrently, G protein activation can be measured by the binding of a non-hydrolyzable GTP analog, GTPγS.

Furthermore, this compound stimulates G protein-independent pathways, including the recruitment of β-arrestin. This leads to receptor internalization and the activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are crucial for cellular processes like proliferation and survival.[7]

This compound signaling pathways at the apelin receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling profile of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the apelin receptor.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the human apelin receptor (hAPJ) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-AM-8123) and a range of concentrations of unlabeled this compound.

-

Incubation: Allow the binding to reach equilibrium by incubating the plate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Methodology:

-

Cell Culture: Plate cells overexpressing hAPJ in a suitable multi-well plate and grow to the desired confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit, which is based on time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound to determine the EC50 value for cAMP inhibition.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Prepare cell membranes from hAPJ-expressing cells as described for the radioligand binding assay.

-

Assay Reaction: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer containing GDP.

-

Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the G proteins.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with cold buffer.

-

Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values for G protein activation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key event in receptor desensitization and G protein-independent signaling.

Methodology:

-

Cell Lines: Utilize a specialized cell line, such as the PathHunter β-arrestin cell line, which co-expresses the apelin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating and Treatment: Plate the cells and treat them with a range of this compound concentrations.

-

Recruitment and Complementation: Agonist binding induces the recruitment of β-arrestin-EA to the receptor-PK, leading to the complementation of the two β-galactosidase enzyme fragments.

-

Signal Detection: The resulting functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is then measured using a luminometer.

-

Data Analysis: Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of downstream signaling activation.

Workflow for ERK phosphorylation Western blot.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing hAPJ with this compound for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin receptor. Its well-characterized signaling profile, encompassing both G protein-dependent and -independent pathways, provides a solid foundation for further research and drug development efforts. The experimental protocols detailed in this guide offer a robust framework for assessing the activity of this compound and other apelin receptor modulators.

References

- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

AM-8123: A Technical Guide to its Mechanism of Action via the cAMP Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular regulation.[1][2] Its ability to modulate the apelin system presents a promising therapeutic avenue for conditions such as heart failure.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its engagement with the APJ receptor and the subsequent inhibition of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling cascades.

Mechanism of Action: APJ Receptor Activation and cAMP Inhibition

This compound functions as an agonist at the APJ receptor, mimicking the effects of the endogenous peptide ligand, apelin.[4] The APJ receptor is primarily coupled to the inhibitory G protein, Gαi.[5] Upon binding of this compound, the APJ receptor undergoes a conformational change, leading to the activation of the Gαi subunit. This activation entails the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi subunit, causing its dissociation from the βγ subunits.

The activated Gαi subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[5][6] This inhibition leads to a decrease in intracellular cAMP levels. Consequently, downstream signaling pathways regulated by cAMP, such as those mediated by Protein Kinase A (PKA), are attenuated.

Beyond the canonical Gαi-mediated cAMP inhibition, activation of the APJ receptor by this compound also triggers other signaling events, including the recruitment of β-arrestin and the phosphorylation of downstream kinases such as ERK and AKT.[4][7] These pathways are involved in receptor desensitization, internalization, and can mediate distinct cellular responses.[4]

Quantitative Pharmacology

The potency and efficacy of this compound have been characterized through various in vitro functional assays. The following tables summarize the key quantitative data, comparing this compound to the endogenous ligand, pyr-apelin-13, and another small-molecule agonist, AMG 986.

Table 1: In Vitro Potency (EC50) of this compound and Comparators in Functional Assays [4][8]

| Compound | cAMP Inhibition (log EC50) | GTPγS Binding (log EC50) | β-Arrestin Recruitment (log EC50) | Receptor Internalization (log EC50) |

| This compound | -9.44 ± 0.04 | -8.95 ± 0.05 | -9.45 ± 0.08 | -9.4 ± 0.03 |

| AMG 986 | -9.64 ± 0.03 | -9.54 ± 0.03 | -9.61 ± 0.13 | -9.59 ± 0.03 |

| pyr-apelin-13 | -9.93 ± 0.03 | -8.10 ± 0.05 | -8.96 ± 0.03 | -7.80 ± 0.04 |

Table 2: In Vitro Potency (pEC50) of this compound [9][10]

| Compound | cAMP Inhibition (pEC50) | Gα Protein Activation (pEC50) |

| This compound | 9.44 | 8.95 |

Table 3: ERK and AKT Phosphorylation Potency (log EC50) of this compound and pyr-apelin-13 [4]

| Compound | ERK Phosphorylation (log EC50) | AKT Phosphorylation (log EC50) |

| This compound | -9.30 ± 0.09 | -8.98 ± 0.07 |

| pyr-apelin-13 | -8.06 ± 0.15 | -7.67 ± 0.05 |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound mediated inhibition of the cAMP signaling pathway.

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.

-

Cell Culture:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human APJ receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Cells are harvested and seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells/well and incubated overnight.

-

The culture medium is removed, and cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are pre-incubated with a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes at room temperature to prevent cAMP degradation.

-

Serial dilutions of this compound are prepared in assay buffer and added to the wells.

-

The plate is incubated for 15-30 minutes at room temperature.

-

Forskolin is added to all wells (except for basal controls) to a final concentration of 1-10 µM to stimulate adenylyl cyclase.

-

The plate is incubated for an additional 15-30 minutes at room temperature.

-

Cell lysis and cAMP detection are performed according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).

-

-

Data Analysis:

-

The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve.

-

The percent inhibition is calculated relative to the forskolin-only control.

-

The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

-

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Membrane Preparation:

-

APJ-expressing cells are grown to confluency, harvested, and homogenized in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, cell membranes (5-20 µg of protein) are incubated with varying concentrations of this compound.

-

GDP is added to a final concentration of 10-30 µM to facilitate the exchange reaction.

-

The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.

-

The plate is incubated for 30-60 minutes at 30°C with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound [35S]GTPγS.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The EC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling. The PathHunter® β-arrestin assay is a commonly used platform.[2][4]

-

Cell Line:

-

A cell line (e.g., U2OS or CHO-K1) engineered to co-express the APJ receptor fused to a ProLink™ tag (a small fragment of β-galactosidase) and β-arrestin fused to an Enzyme Acceptor (EA) tag (the larger fragment of β-galactosidase).

-

-

Assay Procedure:

-

Cells are seeded into 384-well white-walled microplates and incubated for 24-48 hours.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for 60-90 minutes at 37°C.

-

PathHunter detection reagents are added, which contain the substrate for the complemented β-galactosidase enzyme.

-

The plate is incubated for 60 minutes at room temperature in the dark.

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis:

-

The relative light units (RLU) are plotted against the logarithm of the agonist concentration.

-

The data is normalized to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

-

The EC50 value is determined using a four-parameter logistic fit.

-

ERK and AKT Phosphorylation Assay

This assay assesses the activation of downstream signaling kinases, ERK and AKT, via Western blotting.[11]

-

Cell Stimulation and Lysis:

-

APJ-expressing cells are serum-starved for 4-6 hours prior to stimulation.

-

Cells are treated with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

The stimulation is terminated by washing the cells with ice-cold PBS.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentration in the cell lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with antibodies for total ERK and total AKT to ensure equal protein loading.

-

-

Data Analysis:

-

The band intensities are quantified using densitometry software.

-

The ratio of phosphorylated protein to total protein is calculated.

-

Concentration-response curves are generated to determine the EC50 for ERK and AKT phosphorylation.

-

Conclusion

This compound is a potent APJ receptor agonist that effectively inhibits the adenylyl cyclase/cAMP signaling pathway through Gαi coupling. Its activity profile, characterized by low nanomolar potency in cAMP inhibition, G protein activation, and β-arrestin recruitment, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other apelin receptor modulators. The comprehensive understanding of its mechanism of action is crucial for the continued development of this compound for cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. This compound | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 11. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

AM-8123: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of AM-8123, a selective small-molecule agonist of the apelin receptor (APJ). The information is compiled to support further research and development efforts in cardiovascular and related therapeutic areas.

Chemical Structure and Properties

This compound is a non-peptidic agonist of the apelin receptor. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide | [1] |

| CAS Number | 2049973-02-4 | [1][2][3][4] |

| Molecular Formula | C27H33N7O5S | [1][2][3][4] |

| Molecular Weight | 567.67 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [3] |

| Solubility | 10 mM in DMSO | [2] |

| Purity | >98% (HPLC) | [2][4] |

Chemical Structure:

(Image Source: Wikimedia Commons)

Pharmacological Properties

This compound is a potent and selective agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][5] It has been shown to be orally active and has demonstrated potential in preclinical models for the treatment of heart failure.[1][3]

Table 2: In Vitro Pharmacological Activity of this compound

| Assay | Description | pEC50 / log EC50 | Reference |

| cAMP Production Inhibition | Inhibition of forskolin-stimulated cAMP production in hAPJ-overexpressing cells. | pEC50 = 9.44 | [2] |

| Gα Protein Activation | Promotion of Gα protein activation in hAPJ-overexpressing cells. | pEC50 = 8.95 | [2] |

| ERK Phosphorylation | Stimulation of ERK phosphorylation in CHO cells overexpressing hAPJ. | log EC50 = -9.30 ± 0.09 | [6] |

| AKT Phosphorylation | Stimulation of AKT phosphorylation in CHO cells overexpressing hAPJ. | log EC50 = -8.98 ± 0.07 | [6] |

Table 3: In Vivo Pharmacological Effects of this compound

| Animal Model | Dosing | Effects | Reference |

| Lewis Rats | 100 mg/kg; p.o. | Sustained improvement in systolic function; Decreased EDV and ESV. | [3][4] |

| Rats | 0.035, 0.09, 0.9, and 9 mg/kg; i.v. | Improved cardiovascular function. | [3][4] |

Signaling Pathways

This compound activates the APJ receptor, leading to the stimulation of downstream signaling pathways, primarily the ERK and AKT pathways. These pathways are crucial in mediating the observed cardiovascular effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 2049973-02-4 | MOLNOVA [molnova.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

AM-8123: A Technical Guide to its Discovery and Preclinical Development as a Novel Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of AM-8123, a potent and orally bioavailable small-molecule agonist of the apelin receptor (APJ). The information presented is collated from peer-reviewed scientific literature and publicly available patent documents, offering a comprehensive resource for researchers in cardiovascular disease and G-protein coupled receptor (GPCR) drug discovery.

Introduction

This compound is a selective agonist for the apelin receptor, a class A GPCR that plays a crucial role in cardiovascular homeostasis.[1] The apelin/APJ system is implicated in regulating vascular tone, cardiac contractility, and fluid balance.[2] Dysregulation of this system is associated with the pathophysiology of heart failure, making the APJ receptor a promising therapeutic target.[2] The endogenous peptide ligands for APJ, such as apelin-13, have a short half-life, limiting their therapeutic potential for chronic conditions.[3] this compound was developed as a small-molecule mimetic of the C-terminal portion of apelin-13, designed to overcome the pharmacokinetic limitations of the native peptides.[4] This document details the discovery, mechanism of action, and preclinical pharmacological profile of this compound.

Discovery and Synthesis

This compound was identified through a comprehensive medicinal chemistry campaign.[1] The discovery process began with a high-throughput screening (HTS) to identify initial hit compounds that modulate the APJ receptor.[3] These hits were then subjected to a lead optimization process to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[3]

High-Throughput Screening (HTS)

The initial HTS campaign aimed to identify small molecules that could activate the APJ receptor. The screening cascade involved a cAMP assay to measure the intracellular cyclic adenosine monophosphate levels upon APJ activation and a human GTPγS binding assay to quantify Gα protein-stimulated receptor activation.[3] Hits from the primary screen were further evaluated for selectivity against other receptors, such as the AT1 and β2-adrenergic receptors, to ensure specific APJ agonism.[3]

A detailed protocol for the high-throughput screening campaign, including the specific chemical library screened and the precise assay conditions, is not publicly available and is considered proprietary information of the discovering entity.

Synthesis

The chemical synthesis of this compound is described in patent literature, specifically WO2016187308A1.[3] The synthesis involves a multi-step process to construct the triazole core and introduce the necessary substituents that confer its high affinity and agonistic activity at the APJ receptor.

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain.

Mechanism of Action

This compound functions as a potent agonist at the human APJ receptor. Its mechanism of action involves binding to the receptor and initiating a cascade of intracellular signaling events that are characteristic of APJ activation.

Receptor Binding and Activation

This compound binds to the APJ receptor with low nanomolar affinity.[5] Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Intracellular Signaling Pathways

This compound's activation of the APJ receptor leads to the modulation of several key intracellular signaling pathways:

-

G-protein Activation: this compound promotes the activation of Gα proteins.[5]

-

cAMP Inhibition: It inhibits forskolin-stimulated cAMP production, a hallmark of APJ receptor activation by its endogenous ligands.[5]

-

β-Arrestin Recruitment: this compound induces the translocation of β-arrestin from the cytoplasm to the plasma membrane.[5]

-

Receptor Internalization: Following activation, this compound promotes the internalization of the APJ receptor.[3]

-

ERK and AKT Phosphorylation: this compound has been shown to be a more potent mediator of both ERK and AKT phosphorylation compared to the endogenous ligand pyr-apelin-13.[5] Chronic administration of this compound in vivo leads to a significant increase in ERK phosphorylation and a trend towards increased AKT phosphorylation in cardiac tissue.[3][6]

The following diagram illustrates the signaling pathways activated by this compound upon binding to the APJ receptor.

References

- 1. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Target Validation of AM-8123 in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. The apelin-APJ system is a promising therapeutic target for heart failure, and this compound has emerged as a key investigational compound. This technical guide provides a comprehensive overview of the target validation of this compound in cardiac cells, detailing its mechanism of action, key experimental evidence, and detailed protocols for the assays used to validate its engagement with and activation of the APJ receptor and downstream signaling pathways.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. The apelin/APJ system has been identified as a critical regulator of cardiac function, offering a novel therapeutic avenue.[1][2] Apelin, the endogenous ligand for the APJ receptor, exerts positive inotropic effects, promotes vasodilation, and has anti-hypertrophic and anti-fibrotic properties.[1] However, the short half-life of peptide-based apelin agonists limits their therapeutic utility.[2] this compound is a non-peptidic, small-molecule agonist of the APJ receptor designed to overcome this limitation, demonstrating favorable drug-like properties.[2][3] This document outlines the core experimental framework for validating the mechanism of action of this compound in cardiac and relevant cellular models.

Molecular Target: The Apelin Receptor (APJ)

This compound is a selective agonist for the apelin receptor, also known as APJ.[3] APJ is a class A G-protein coupled receptor that, upon activation, can couple to inhibitory G-proteins (Gαi) to mediate its effects.[4]

Mechanism of Action of this compound

This compound activates the APJ receptor, initiating a cascade of intracellular signaling events that are characteristic of APJ activation by its endogenous ligand. The primary mechanisms include:

-

G-protein Activation: this compound promotes the activation of Gα proteins.[4]

-

Inhibition of cAMP Production: Consistent with Gαi coupling, this compound inhibits forskolin-stimulated cyclic AMP (cAMP) production.[4]

-

β-arrestin Recruitment: Like many GPCRs, activation of APJ by this compound leads to the translocation of β-arrestin from the cytoplasm to the plasma membrane.[4]

-

Receptor Internalization: Subsequent to β-arrestin recruitment, the APJ receptor is internalized from the cell surface.

-

Downstream Kinase Activation: this compound stimulates the phosphorylation and activation of key downstream signaling molecules, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and growth pathways.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies that validate the activity of this compound.

Table 1: In Vitro Potency of this compound in APJ Receptor Activation Assays

| Assay | Cell Line | Parameter | This compound | pyr-apelin-13 (endogenous ligand) | Reference |

| cAMP Inhibition | hAPJ-overexpressing cells | log EC50 | -9.44 ± 0.04 | -9.93 ± 0.03 | [6] |

| GTPγS Binding | hAPJ-overexpressing cells | log EC50 | -8.95 ± 0.05 | -8.10 ± 0.05 | [6] |

| β-arrestin Recruitment | U2OS-hAPJ | log EC50 | -9.4 ± 0.03 | -7.80 ± 0.04 | [5] |

| Receptor Internalization | U2OS-hAPJ | log EC50 | -9.4 ± 0.03 | -7.80 ± 0.04 | [5] |

| ERK Phosphorylation | CHO-hAPJ | log EC50 | -9.30 ± 0.09 | -8.06 ± 0.15 | [5] |

| AKT Phosphorylation | CHO-hAPJ | log EC50 | -8.98 ± 0.07 | -7.67 ± 0.05 | [5] |

Table 2: In Vivo Effects of this compound on Cardiac Function and Signaling

| Model | Treatment | Key Findings | Reference |

| Rat Myocardial Infarction | This compound (100 mg/kg; p.o.) | Sustained improvement in systolic function, decreased EDV and ESV. | [4] |

| Rat Myocardial Infarction | This compound (acute infusion) | Increased Ejection Fraction (EF), Stroke Volume (SV), and dP/dt max. | [4] |

| Rat Myocardial Infarction | Chronic this compound administration | Increased ERK phosphorylation and a trend toward increased AKT phosphorylation in left ventricular tissue. | [1][5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cardiac Cells

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AM-8123 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

AM-8123 is a potent and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It is under investigation as a potential therapeutic agent for cardiovascular diseases, particularly heart failure.[1][2] this compound mimics the action of the endogenous ligand apelin, promoting Gα protein activation and inhibiting forskolin-stimulated cAMP production.[1] Activation of the APJ receptor by this compound also leads to β-arrestin recruitment and subsequent receptor internalization.[3][4]

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the apelin receptor (APJ). Upon binding, it triggers a cascade of intracellular signaling events. The primary mechanism involves the activation of Gα proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, this compound stimulates the phosphorylation of downstream protein kinases, notably Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are crucial mediators of cellular processes like cell growth, proliferation, and survival.[5][6][7] The activation of these pathways is believed to underlie the beneficial cardiovascular effects observed with this compound administration.[5][7] The binding of this compound to the APJ receptor also promotes the recruitment of β-arrestin, leading to receptor internalization and modulation of downstream signaling.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-8123 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent, selective, and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It functions as a mimetic of the C-terminal portion of the endogenous ligand, apelin-13.[3] this compound has been utilized in preclinical research, particularly in the context of cardiovascular diseases like heart failure.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound activates the APJ receptor, initiating a cascade of intracellular signaling events. Upon binding, it promotes the coupling of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Concurrently, this compound stimulates the binding of GTPγS to G-proteins, indicating G-protein activation.[3][4]

Furthermore, this compound induces the recruitment of β-arrestin to the APJ receptor, a key process in receptor desensitization and internalization.[3][4] Downstream of G-protein activation, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), key kinases involved in cell survival, proliferation, and metabolism.[3][5][6]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound upon binding to the APJ receptor.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various functional assays, comparing it to the endogenous ligand, pyr-apelin-13.

| Assay | Cell Line | Ligand | EC50 (log M) | Reference |

| cAMP Inhibition | hAPJ Overexpressing Cells | This compound | -9.44 ± 0.04 | [4] |

| pyr-apelin-13 | -9.93 ± 0.03 | [4] | ||

| GTPγS Binding | hAPJ Overexpressing Cells | This compound | -8.95 ± 0.05 | [4] |

| pyr-apelin-13 | -8.10 ± 0.05 | [4] | ||

| β-Arrestin Recruitment | hAPJ Overexpressing Cells | This compound | -9.45 ± 0.08 | [4] |

| pyr-apelin-13 | -8.96 ± 0.03 | [4] | ||

| ERK Phosphorylation | CHO cells overexpressing hAPJ | This compound | -9.30 ± 0.09 | [3] |

| pyr-apelin-13 | -8.06 ± 0.15 | [3] | ||

| AKT Phosphorylation | CHO cells overexpressing hAPJ | This compound | -8.98 ± 0.07 | [3] |

| pyr-apelin-13 | -7.67 ± 0.05 | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Experimental Workflow Diagram

Caption: General workflow for in vitro experiments using this compound.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP, typically stimulated by forskolin.

Materials:

-

HEK293 or CHO cells stably overexpressing the human APJ receptor (hAPJ).

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

384-well white assay plates.

Procedure:

-

Cell Seeding: Seed hAPJ-expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add the diluted this compound to the wells.

-

Add forskolin to all wells (except for the negative control) to a final concentration of 1-10 µM to stimulate cAMP production.

-

-

Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

-

Assay: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value for this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

Materials:

-

U2OS or CHO cells co-expressing hAPJ and a β-arrestin fusion protein (e.g., PathHunter assay).

-

Cell culture medium.

-

This compound.

-

Assay buffer.

-

Detection reagents from the assay kit.

-

White-walled, clear-bottom 384-well plates.

Procedure:

-

Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Treatment: Add the diluted this compound to the wells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Assay: Add the detection reagents as per the manufacturer's protocol and incubate for the recommended time.

-

Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

ERK/AKT Phosphorylation Assay

This assay quantifies the increase in phosphorylation of ERK1/2 and AKT following treatment with this compound.

Materials:

-

CHO-hAPJ, HEK293-hAPJ, or Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium (serum-free for stimulation).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).